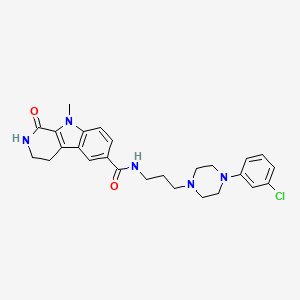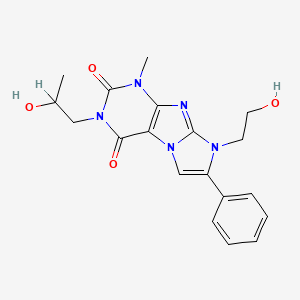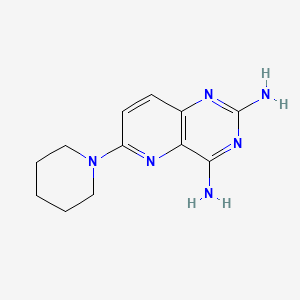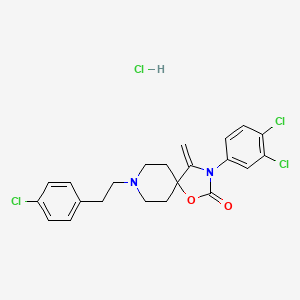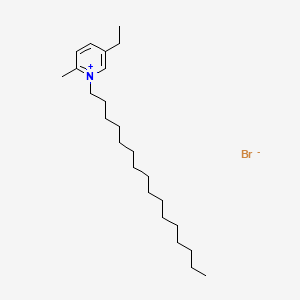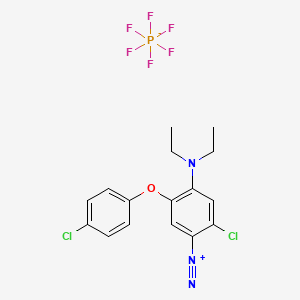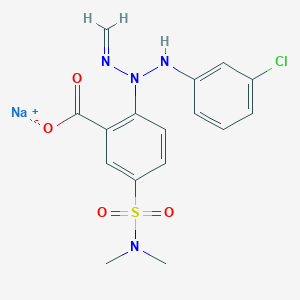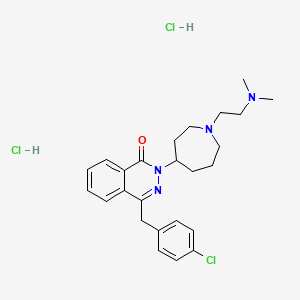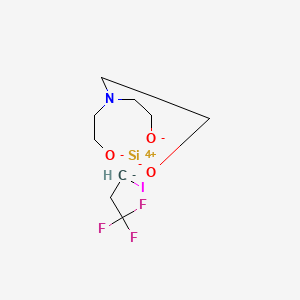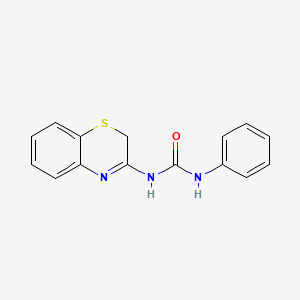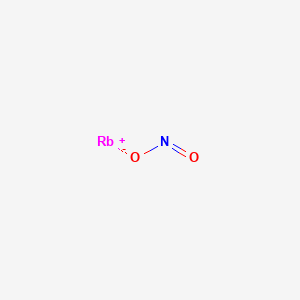
Rubidium nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium nitrite is an inorganic compound with the chemical formula RbNO₂. It is a nitrite salt of rubidium, an alkali metal. This compound is typically found as a white crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubidium nitrite can be synthesized through several methods. One common method involves the reaction of rubidium hydroxide (RbOH) with nitrous acid (HNO₂): [ \text{RbOH} + \text{HNO}_2 \rightarrow \text{RbNO}_2 + \text{H}_2\text{O} ]
Another method involves the reaction of rubidium carbonate (Rb₂CO₃) with nitric oxide (NO) in the presence of oxygen: [ \text{Rb}_2\text{CO}_3 + 2\text{NO} + \frac{1}{2}\text{O}_2 \rightarrow 2\text{RbNO}_2 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of rubidium chloride (RbCl) with sodium nitrite (NaNO₂) in an aqueous solution. The this compound is then crystallized out of the solution: [ \text{RbCl} + \text{NaNO}_2 \rightarrow \text{RbNO}_2 + \text{NaCl} ]
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium nitrite undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to rubidium nitrate (RbNO₃) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂): [ 2\text{RbNO}_2 + \text{H}_2\text{O}_2 \rightarrow 2\text{RbNO}_3 + \text{H}_2\text{O} ]
-
Reduction: : It can be reduced to rubidium hydroxide (RbOH) and ammonia (NH₃) in the presence of a reducing agent like lithium aluminum hydride (LiAlH₄): [ \text{RbNO}_2 + 4\text{LiAlH}_4 + 4\text{H}_2\text{O} \rightarrow \text{RbOH} + \text{NH}_3 + 4\text{LiAlH}_3 + 3\text{H}_2 ]
-
Substitution: : this compound can undergo substitution reactions with halides to form rubidium halides and nitrous acid: [ \text{RbNO}_2 + \text{HCl} \rightarrow \text{RbCl} + \text{HNO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid for substitution reactions. These reactions typically occur under standard laboratory conditions.
Major Products
The major products formed from these reactions include rubidium nitrate, rubidium hydroxide, ammonia, rubidium chloride, and nitrous acid.
Wissenschaftliche Forschungsanwendungen
Rubidium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology: this compound is used in biological studies to investigate the effects of nitrite ions on biological systems.
Medicine: It is studied for its potential use in medical applications, such as in the treatment of certain diseases where nitrite ions play a role.
Industry: this compound is used in the manufacturing of specialty chemicals and in the production of rubidium-based catalysts.
Wirkmechanismus
The mechanism by which rubidium nitrite exerts its effects involves the release of nitrite ions (NO₂⁻) in solution. These nitrite ions can participate in various biochemical pathways, including the formation of nitric oxide (NO), which is a signaling molecule involved in vasodilation and other physiological processes. The molecular targets of nitrite ions include enzymes such as nitric oxide synthase and guanylate cyclase, which are involved in the regulation of blood pressure and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Rubidium nitrite can be compared with other alkali metal nitrites, such as sodium nitrite (NaNO₂) and potassium nitrite (KNO₂). While all these compounds share similar chemical properties and reactivity, this compound is unique due to the larger ionic radius of rubidium compared to sodium and potassium. This difference in ionic size can affect the solubility, reactivity, and other physical properties of the compound.
List of Similar Compounds
- Sodium nitrite (NaNO₂)
- Potassium nitrite (KNO₂)
- Cesium nitrite (CsNO₂)
- Lithium nitrite (LiNO₂)
This compound stands out due to its specific applications and the unique properties imparted by the rubidium ion.
Eigenschaften
CAS-Nummer |
13825-25-7 |
|---|---|
Molekularformel |
NO2Rb |
Molekulargewicht |
131.473 g/mol |
IUPAC-Name |
rubidium(1+);nitrite |
InChI |
InChI=1S/HNO2.Rb/c2-1-3;/h(H,2,3);/q;+1/p-1 |
InChI-Schlüssel |
VPMVPQJJBGXJAI-UHFFFAOYSA-M |
Kanonische SMILES |
N(=O)[O-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


